2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is known for its stability and diverse reactivity. The presence of bromophenyl and dimethoxyphenyl groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the bromophenyl and dimethoxyphenyl groups via substitution reactions. The final step involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its spirocyclic structure is often associated with enhanced binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the bromophenyl and dimethoxyphenyl groups suggests it may interact with specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to these targets, while the bromophenyl and dimethoxyphenyl groups could enhance its affinity and selectivity. The exact pathways and molecular interactions would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Spirocyclic Compounds: Other spirocyclic molecules with different substituents.
Phenylacetamides: Compounds with similar acetamide groups but different aromatic substitutions.
Uniqueness
What sets 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide apart is its combination of a spirocyclic core with bromophenyl and dimethoxyphenyl groups. This unique structure provides a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrN3O3S/c1-31-19-11-12-21(32-2)20(15-19)27-22(30)16-33-24-23(17-7-9-18(26)10-8-17)28-25(29-24)13-5-3-4-6-14-25/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWIAUQAZBMEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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